

Aclarubicin: A Technical Guide to its Chemical Structure, Properties, and Mechanisms of Action

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Compound of Interest

Compound Name: Aclarubicin

Cat. No.: B047562

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclarubicin, also known as aclacinomycin A, is an anthracycline antibiotic first isolated from *Streptomyces galilaeus*.^[1] It is a potent antineoplastic agent that has been investigated for its efficacy in treating various cancers, particularly acute myeloid leukemia (AML).^[2] Unlike first-generation anthracyclines such as doxorubicin and daunorubicin, **aclarubicin** exhibits a distinct mechanism of action and a potentially more favorable safety profile, particularly concerning cardiotoxicity.^{[2][3]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanisms of action of **aclarubicin**, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Aclarubicin is a complex glycosidic molecule with a tetracyclic aglycone core, characteristic of the anthracycline class of compounds. Its unique trisaccharide chain is crucial for its biological activity.

Chemical Structure:

- Systematic Name: (1R,2R,4S)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-

lyxo-hexopyranosyl]-3-(dimethylamino)- α -L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxylic acid, methyl ester

- Molecular Formula: C₄₂H₅₃NO₁₅
- SMILES: CC[C@]1(O)C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O4)--INVALID-LINK--O3)--INVALID-LINK--O2)N(C)C">C@HC2=C(O)C3=C(C=C2[C@H]1C(=O)OC)C(=O)C1=C(C(O)=CC=C1)C3=O
- InChI Key: USZYSDMBJDPRIF-SVEJIMAYSA-N

Physicochemical Properties:

The following table summarizes the key physicochemical properties of **aclarubicin**.

Property	Value	Reference(s)
CAS Number	57576-44-0	
Molecular Weight	811.88 g/mol	
Appearance	Yellow powder with an orange cast	
Melting Point	151-153 °C (decomposes)	
Solubility	Soluble in DMSO. Slightly soluble in Dichloromethane and Methanol.	
pKa	6.41 ± 0.70 (Predicted)	
logP	3.37	

Mechanism of Action

Aclarubicin exerts its anticancer effects through a multi-pronged approach, distinguishing it from other anthracyclines. Its primary mechanisms include DNA intercalation, inhibition of topoisomerase I and II, generation of reactive oxygen species (ROS), and induction of apoptosis.

DNA Intercalation and Topoisomerase Inhibition

Like other anthracyclines, **aclarubicin** can intercalate into the DNA double helix. This insertion between base pairs disrupts the normal functioning of DNA, hindering replication and transcription processes that are vital for rapidly proliferating cancer cells.

Crucially, **aclarubicin** is a dual inhibitor of both topoisomerase I and topoisomerase II.

- **Topoisomerase I Inhibition:** **Aclarubicin** stabilizes the complex formed between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme.
- **Topoisomerase II Inhibition:** It also interferes with the activity of topoisomerase II, an enzyme essential for relieving torsional stress in DNA during replication. By stabilizing the transient complex between topoisomerase II and DNA, **aclarubicin** leads to an accumulation of DNA double-strand breaks, ultimately triggering apoptosis.

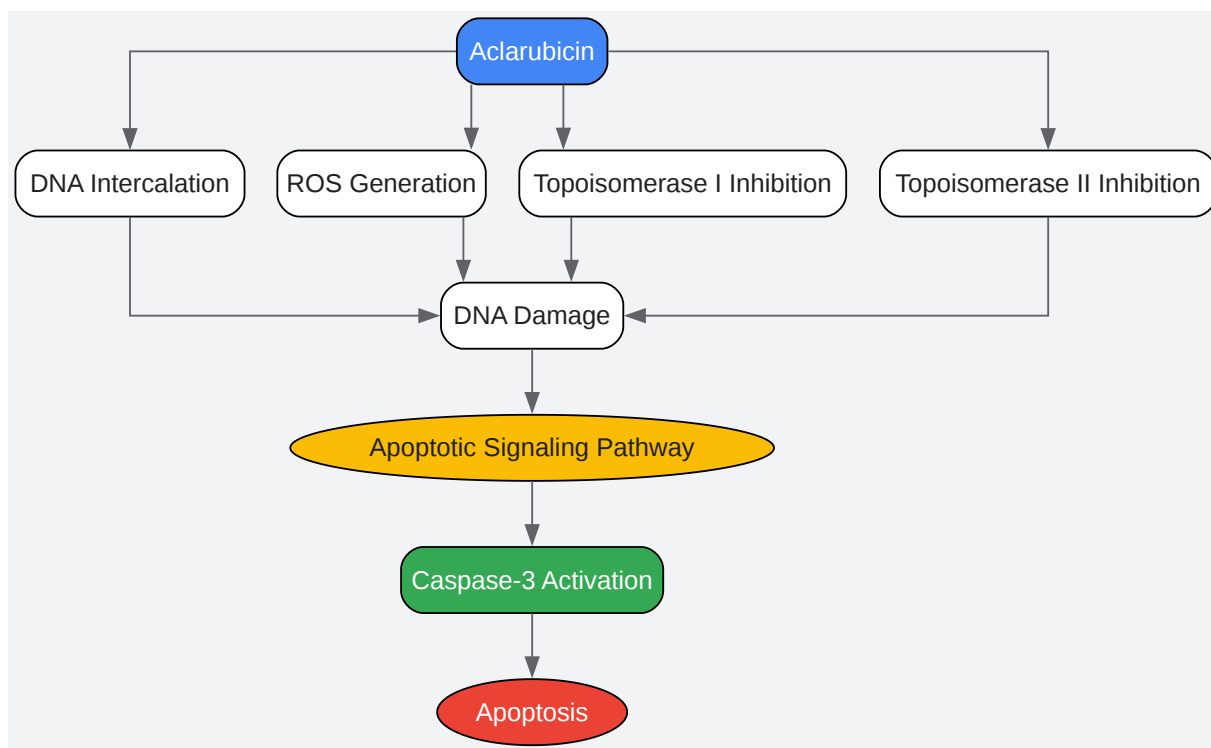
Generation of Reactive Oxygen Species (ROS)

Aclarubicin can induce the production of reactive oxygen species (ROS) within cancer cells. This leads to oxidative stress, which can damage cellular components, including DNA, proteins, and lipids, further contributing to the cytotoxic effects of the drug.

Induction of Apoptosis

Aclarubicin is a potent inducer of apoptosis, or programmed cell death. The accumulation of DNA damage and the increase in oxidative stress activate intracellular signaling pathways that converge on the executioner caspases, such as caspase-3. Activation of these caspases leads to the systematic dismantling of the cell, a hallmark of apoptosis.

The following diagram illustrates the signaling pathway for **aclarubicin**-induced apoptosis.



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Caption: **Aclarubicin**-induced apoptosis signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of **aclarubicin**.

In Vitro Cytotoxicity (IC₅₀)

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference(s)
K562	Chronic Myeloid Leukemia	Value not explicitly stated, but compound 11 (an aclarubicin hybrid) was 2.5 times more cytotoxic than aclarubicin.	
MeJJuSo	Melanoma	Data presented in graphical form, specific value not stated.	
HCT116	Colorectal Carcinoma	Data presented in graphical form, specific value not stated.	
PC3	Prostate Cancer	Data presented in graphical form, specific value not stated.	
DU145	Prostate Cancer	Data presented in graphical form, specific value not stated.	
U87	Glioblastoma	Data presented in graphical form, specific value not stated.	
BXPC-3	Pancreatic Cancer	Significantly lower than gemcitabine and doxorubicin.	
CAPAN-2	Pancreatic Cancer	Superior to gemcitabine and doxorubicin.	

CFPAC-1	Pancreatic Cancer	Equally potent to gemcitabine and doxorubicin.
P388	Murine Leukemia	Antagonistic effect observed with etoposide.

Pharmacokinetic Parameters

Human Data:

Parameter	Value	Reference(s)
Administration Route	Intravenous	
Disappearance from Plasma	Very rapid	
Metabolite (M1) Peak	2-4 hours post-administration	
Accumulation	Primarily in leukocytes	

Animal Data (Rats):

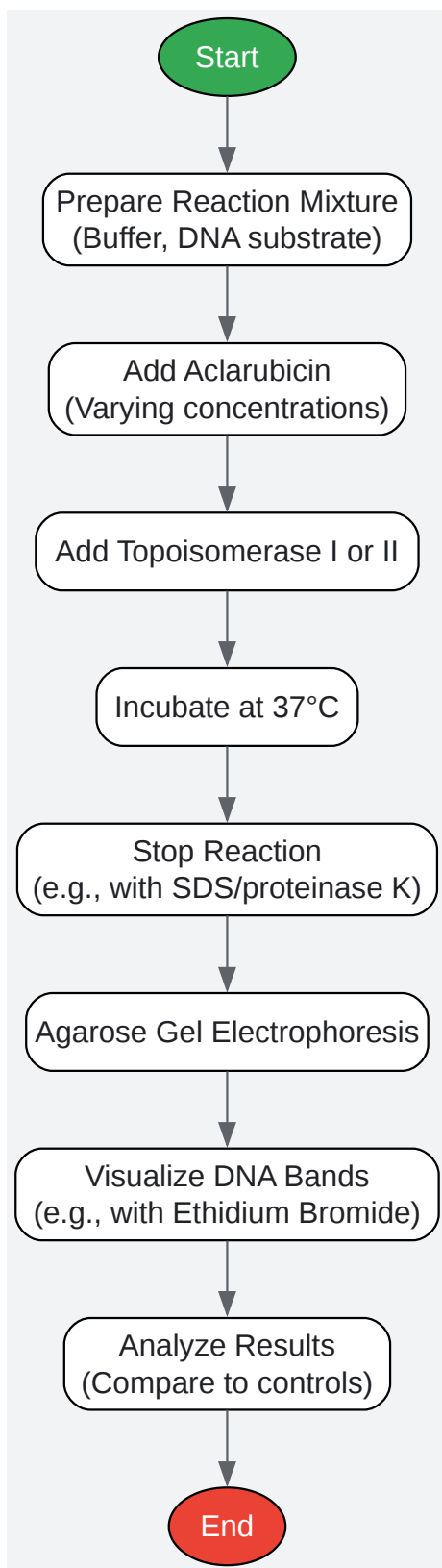
Parameter	Value	Reference(s)
Pharmacokinetic Model	Two-compartment	
Half-life (Aclarubicin & Metabolites)	16-21 hours	
Oral Bioavailability (Aclarubicin)	35%	
Total Oral Bioavailability (Aclarubicin & Metabolites)	89%	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of **aclarubicin**.

Topoisomerase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of **aclarubicin** against topoisomerase I and II.



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Caption: Experimental workflow for topoisomerase inhibition assay.

Methodology:

- **Reaction Setup:** Prepare a reaction mixture containing the appropriate buffer and a DNA substrate (e.g., supercoiled plasmid DNA for topoisomerase I, or catenated kinetoplast DNA for topoisomerase II).
- **Compound Addition:** Add varying concentrations of **aclarubicin** to the reaction tubes. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
- **Enzyme Addition:** Add purified topoisomerase I or II to the reaction mixtures.
- **Incubation:** Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
- **Reaction Termination:** Stop the reaction by adding a solution containing SDS and proteinase K to digest the enzyme.
- **Gel Electrophoresis:** Separate the DNA topoisomers by agarose gel electrophoresis.
- **Visualization and Analysis:** Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase activity is determined by the reduction in the formation of relaxed or decatenated DNA compared to the control.

Apoptosis Induction and Detection in Cell Culture

This protocol outlines a method for inducing and quantifying apoptosis in cancer cells treated with **aclarubicin**.

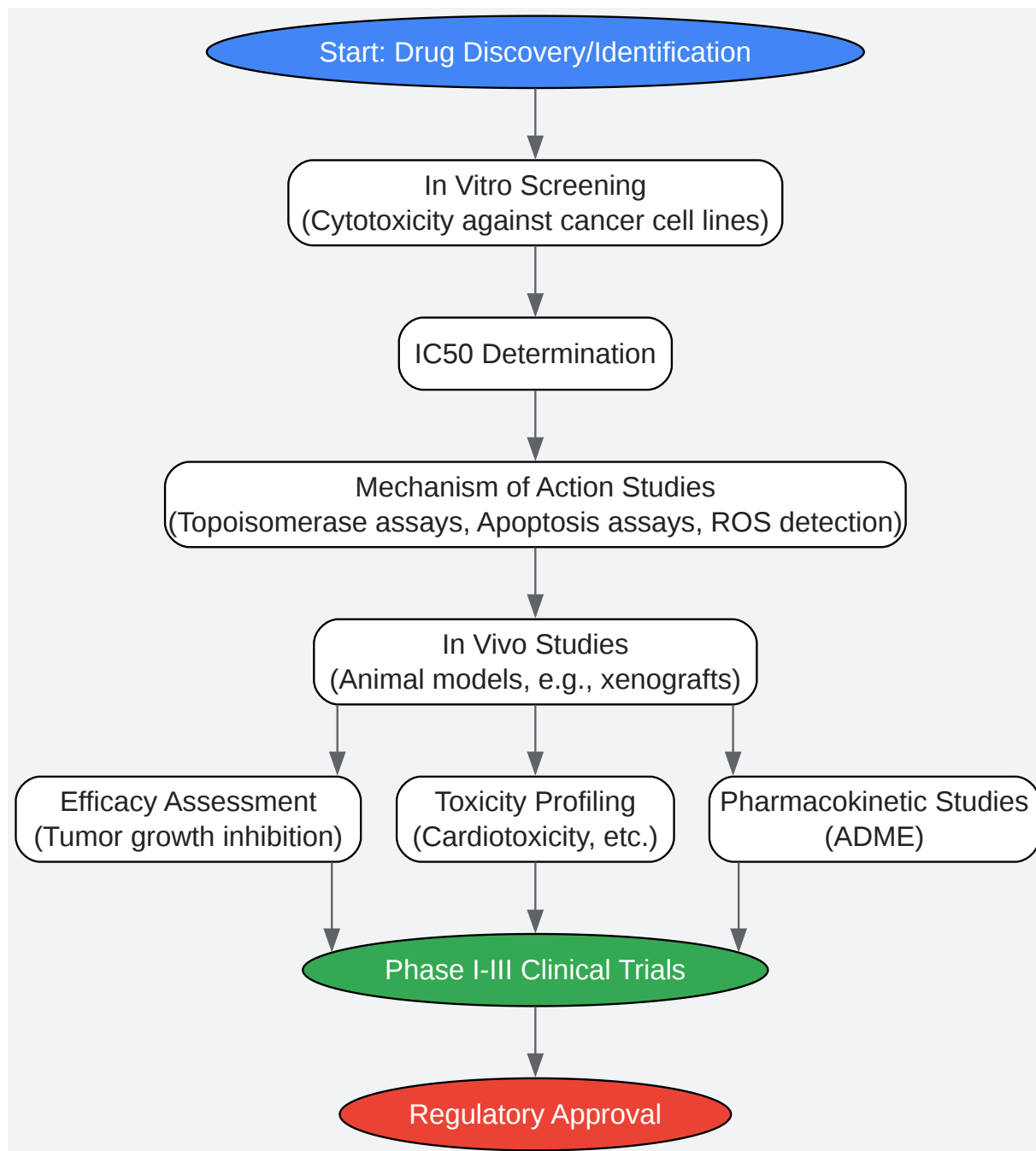
Methodology:

- **Cell Culture and Treatment:** Plate cancer cells (e.g., HL-60) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of **aclarubicin** for different time points (e.g., 24, 48, 72 hours). Include an untreated control.
- **Cell Harvesting:** Harvest both adherent and floating cells by trypsinization and centrifugation.
- **Apoptosis Staining:** Stain the cells with a combination of Annexin V (to detect early apoptotic cells) and propidium iodide (PI) (to detect late apoptotic and necrotic cells).

- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. The percentage of cells in different quadrants (live, early apoptotic, late apoptotic/necrotic) is quantified.
- **Caspase-3 Activity Assay:** To confirm the involvement of caspases, cell lysates can be prepared from treated cells and assayed for caspase-3 activity using a fluorometric or colorimetric substrate.

Logical Relationships and Experimental Workflows

The following diagram illustrates a logical workflow for the preclinical evaluation of an anticancer drug like **aclarubicin**.



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Caption: Preclinical evaluation workflow for an anticancer drug.

Conclusion

Aclarubicin is a multifaceted anthracycline with a distinct chemical structure and a complex mechanism of action that sets it apart from its predecessors. Its ability to inhibit both topoisomerase I and II, coupled with its capacity to induce ROS and apoptosis, makes it a compelling candidate for cancer therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of **aclarubicin** and its analogs. A deeper understanding of its properties and mechanisms will be instrumental in optimizing its clinical application and potentially expanding its therapeutic reach.

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